molecular formula C19H25NaO3S B073474 Sodium triisopropylnaphthalenesulfonate CAS No. 1323-19-9

Sodium triisopropylnaphthalenesulfonate

Cat. No.: B073474
CAS No.: 1323-19-9
M. Wt: 356.5 g/mol
InChI Key: RLWYOEZLEULOLU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium triisopropylnaphthalenesulfonate is an anionic surfactant known for its excellent wetting, dispersing, and emulsifying properties. It is commonly used in various industrial applications, including agriculture, textiles, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium triisopropylnaphthalenesulfonate involves the sulfonation of naphthalene with isopropyl alcohol and concentrated sulfuric acid. The resulting product is then neutralized with sodium hydroxide or sodium carbonate to obtain the final compound .

Industrial Production Methods: In industrial settings, the production process is scaled up to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the sulfonation and neutralization steps, ensuring the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium triisopropylnaphthalenesulfonate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce sulfonamide derivatives .

Scientific Research Applications

Sodium triisopropylnaphthalenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of sodium triisopropylnaphthalenesulfonate is its ability to reduce surface tension, thereby enhancing the wetting and spreading of liquids. This is achieved through the formation of micelles, where the hydrophobic tails of the molecules aggregate in the center, and the hydrophilic heads are oriented towards the aqueous environment.

Comparison with Similar Compounds

  • Sodium dodecylbenzenesulfonate
  • Sodium naphthalenesulfonate
  • Sodium xylene sulfonate

Comparison: Sodium triisopropylnaphthalenesulfonate is unique due to its triisopropyl groups, which provide enhanced hydrophobic interactions compared to other sulfonates. This results in superior emulsifying and dispersing properties, making it more effective in applications requiring strong surfactant action.

Properties

IUPAC Name

sodium;3,6,7-tri(propan-2-yl)naphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O3S.Na/c1-11(2)16-7-14-9-18(13(5)6)19(23(20,21)22)10-15(14)8-17(16)12(3)4;/h7-13H,1-6H3,(H,20,21,22);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRDAVLBQHUXJV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=CC(=C(C=C2C=C1S(=O)(=O)[O-])C(C)C)C(C)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Triisopropylnaphthalenesulfonic acid sodium salt
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21770
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1323-19-9
Record name Naphthalenesulfonic acid, tris(1-methylethyl)-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium tris(1-methylethyl)naphthalenesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.956
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.